molecular formula C14H15N3O2 B13869001 4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid

4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid

Cat. No.: B13869001
M. Wt: 257.29 g/mol
InChI Key: UUUBJYROTIYGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylpyrimidinyl group via a methylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-formylbenzoic acid in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Uniqueness

4-[(4,6-Dimethylpyrimidin-2-yl)methylamino]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C14H15N3O2/c1-9-7-10(2)17-13(16-9)8-15-12-5-3-11(4-6-12)14(18)19/h3-7,15H,8H2,1-2H3,(H,18,19)

InChI Key

UUUBJYROTIYGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CNC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.